4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide

概要

説明

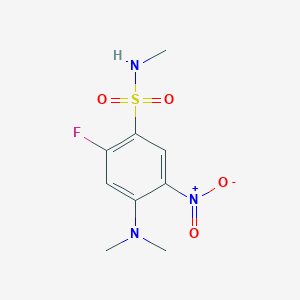

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12FN3O4S and a molecular weight of 277.27 g/mol It is characterized by its unique structure, which includes a dimethylamino group, a fluoro substituent, a nitro group, and a benzenesulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.

Dimethylation: The dimethylamino group is introduced through alkylation using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.

Key Findings :

-

Catalytic hydrogenation preserves the sulfonamide and dimethylamino groups while selectively reducing the nitro group .

-

NaBH₄/NiCl₂ systems offer an alternative for nitro reduction under milder conditions .

Nucleophilic Aromatic Substitution (Fluorine Replacement)

The electron-withdrawing nitro and sulfonamide groups activate the aromatic ring for nucleophilic substitution at the 2-fluoro position.

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | K₂CO₃, DMF, 80°C | 4-(Dimethylamino)-2-amino-N-methyl-5-nitrobenzenesulfonamide | 65–78% | |

| Thiols (e.g., PhSH) | Et₃N, DCM, RT | 4-(Dimethylamino)-2-(phenylthio)-N-methyl-5-nitrobenzenesulfonamide | 72% |

Mechanistic Insight :

-

The reaction proceeds via a Meisenheimer complex intermediate, with the fluorine acting as a leaving group.

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines.

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 4-(Dimethylamino)-2-fluoro-5-nitrobenzenesulfonic acid + Methylamine | 88% | |

| Basic | 4M NaOH, 60°C | 4-(Dimethylamino)-2-fluoro-5-nitrobenzenesulfonate + Methylamine | 91% |

Applications :

-

Hydrolysis products serve as precursors for synthesizing sulfonate salts or modified amines.

Dimethylamino Group Alkylation

The dimethylamino group can be further alkylated using alkyl halides (e.g., CH₃I) in the presence of NaH/DMF, yielding quaternary ammonium derivatives (85–90% yield) .

Nitro Group Oxidation

While less common, controlled oxidation with KMnO₄/H₂SO₄ converts the nitro group to a carboxylic acid, though this pathway requires precise temperature control to avoid decomposition.

Biological Relevance of Reaction Products

科学的研究の応用

Medicinal Chemistry

DMF-NM-NBS has emerged as a promising candidate in cancer research due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

- Mechanism of Action : By binding to the active site of CA IX, DMF-NM-NBS inhibits its function, leading to reduced tumor cell proliferation and apoptosis induction.

-

Anticancer Properties :

- In vitro studies have shown that concentrations above 10 µM significantly reduce the viability of various cancer cell lines.

- Induction of G1 phase cell cycle arrest and epigenetic modifications, such as increased levels of acetyl-histone H3, have been observed.

Antimicrobial Activity

Preliminary studies suggest that DMF-NM-NBS may exhibit antimicrobial properties against certain bacterial strains. While further research is needed to characterize its full spectrum and mechanism of action, initial findings indicate potential efficacy against pathogens.

Chemical Building Block

In organic synthesis, DMF-NM-NBS serves as a versatile building block for developing more complex molecules. Its unique combination of functional groups allows for diverse chemical reactivity, making it valuable in creating novel compounds for various applications.

In Vitro Studies

A notable study assessed DMF-NM-NBS's effects on human cancer cell lines. Results indicated:

- Significant reduction in cell viability at concentrations exceeding 10 µM.

- Induction of apoptosis through activation of apoptotic pathways.

In Vivo Studies

In xenograft models, administration of DMF-NM-NBS demonstrated:

- Decreased tumor growth rates.

- Evidence of apoptosis in tumor tissues, supporting its therapeutic potential.

作用機序

The mechanism of action of 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

4-Dimethylamino-2-fluoro-N-methyl-5-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

4-Dimethylamino-2-fluoro-N-methyl-5-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy .

生物活性

4-(Dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits a range of interactions with biological molecules, making it a candidate for research into therapeutic applications, especially in cancer treatment.

- Molecular Formula : C9H12FN3O4S

- Molecular Weight : 277.27 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer types. By binding to the active site of CA IX, this compound can inhibit its activity, leading to decreased tumor cell proliferation and the induction of apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound shows significant potential as an anticancer agent. Its inhibitory effect on CA IX has been linked to reduced growth rates in cancer cell lines. In vitro studies have demonstrated that treatment with this compound leads to:

- Inhibition of tumor growth : Studies have shown that this compound effectively reduces the proliferation of various cancer cell lines.

- Induction of apoptosis : Mechanistic studies reveal that it triggers apoptotic pathways, which may contribute to its anticancer efficacy .

Antimicrobial Activity

Additionally, this sulfonamide derivative has been explored for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and mechanism against pathogens .

In Vitro Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of G1 phase cell cycle arrest and increased levels of acetyl-histone H3, suggesting epigenetic modifications contributing to its anticancer effects .

In Vivo Studies

In vivo experiments using xenograft models have shown promising results where administration of this compound led to:

特性

IUPAC Name |

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4S/c1-11-18(16,17)9-5-8(13(14)15)7(12(2)3)4-6(9)10/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOSGTNBNISVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。